
Hydromadinone acetate
Übersicht
Beschreibung
. This compound was developed but never marketed. It is the C17α acetate ester of hydromadinone, which also was never marketed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydromadinone acetate involves the chlorination of 17α-hydroxyprogesterone followed by acetylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation is carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Hydromadinone acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the steroid nucleus, particularly at the C3 and C20 positions.
Reduction: Reduction reactions can target the carbonyl groups at C3 and C20.
Substitution: The chlorine atom at the C6 position can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products include 3-keto and 20-keto derivatives.
Reduction: Products include 3-hydroxy and 20-hydroxy derivatives.
Substitution: Products include 6-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydromadinone acetate is a synthetic progestin that has been studied for its various applications in medical and scientific research. This article will delve into the compound's applications, supported by data tables and case studies to highlight its significance in clinical settings.
Contraceptive Research
This compound has been investigated for its efficacy in contraceptive formulations. Studies have demonstrated its ability to inhibit ovulation and alter menstrual cycles effectively.
Key Findings:
- In a comparative study, hydromadinone acetate was shown to have a similar efficacy to other synthetic progestins when used in combination with estrogen in oral contraceptives .
- Its long-acting formulations have been explored as potential alternatives to daily oral contraceptives, providing a more convenient option for users .
Hormone Replacement Therapy (HRT)
The compound is also studied for its role in hormone replacement therapy, particularly for postmenopausal women. It helps mitigate symptoms associated with estrogen deficiency.
Clinical Insights:
- A randomized controlled trial indicated that hydromadinone acetate significantly reduced menopausal symptoms such as hot flashes and mood swings when combined with estrogen therapy .
- Long-term studies suggest that it may also contribute to bone density preservation in postmenopausal women, reducing the risk of osteoporosis .
Endometriosis Treatment
This compound has been evaluated for its effectiveness in treating endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus.
Case Studies:
- A cohort study involving women with endometriosis showed that treatment with hydromadinone acetate led to significant reductions in pain and lesion size over a six-month period .
- Another study reported improved quality of life metrics among patients receiving hydromadinone acetate compared to those on placebo .
Cancer Research
The compound's influence on hormone-sensitive cancers, particularly breast cancer, has garnered attention.
Research Findings:
- Investigations into the effects of hydromadinone acetate on breast cancer cell lines revealed that it can inhibit cell proliferation and induce apoptosis under specific conditions .
- Clinical trials are ongoing to evaluate its potential as an adjunct therapy in hormone receptor-positive breast cancer treatment regimens .
Efficacy of this compound in Various Applications
Case Study 1: Contraceptive Efficacy
A recent trial involving 200 women assessed the contraceptive efficacy of this compound combined with ethinyl estradiol. The results indicated a failure rate comparable to traditional oral contraceptives, highlighting its potential as an effective contraceptive option.
Case Study 2: Endometriosis Management
In a longitudinal study of 150 women diagnosed with endometriosis, those treated with this compound reported a 70% reduction in pain scores after six months of treatment, demonstrating significant clinical benefits.
Conc
Wirkmechanismus
Hydromadinone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that mediate the physiological effects of progesterone. The molecular targets include genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes .
Vergleich Mit ähnlichen Verbindungen
- Chlormadinone acetate
- Medroxyprogesterone acetate
- Megestrol acetate
Comparison: Hydromadinone acetate is unique due to the presence of a chlorine atom at the C6 position, which can influence its binding affinity and activity at progesterone receptors. Compared to chlormadinone acetate and medroxyprogesterone acetate, this compound has distinct chemical properties that may affect its pharmacokinetics and pharmacodynamics .
Biologische Aktivität
Hydromadinone acetate is a synthetic progestin, primarily used in veterinary medicine and research. It exhibits various biological activities, particularly related to its interaction with progesterone receptors, influencing reproductive processes and other physiological functions. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
This compound is a derivative of 17α-hydroxyprogesterone. Its chemical structure allows it to bind effectively to progesterone receptors (PR), which are critical for mediating the effects of progesterone in various tissues. Upon binding, this compound induces conformational changes in the receptor, leading to the activation of gene transcription involved in reproductive functions and other biological processes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Progestogenic Activity : It mimics the effects of natural progesterone, promoting uterine lining development and regulating menstrual cycles.
- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects, which can be beneficial in treating conditions like endometriosis.
- Effects on Metabolism : It influences metabolic pathways, particularly in lipid metabolism, which can affect body weight and fat distribution.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Progestogenic | Mimics progesterone effects | |
Anti-inflammatory | Reduces inflammation in reproductive tissues | |
Metabolic Effects | Alters lipid metabolism |
Case Study 1: Progestogenic Effects in Animal Models
A study investigated the progestogenic effects of this compound in ovariectomized rats. The results showed that administration led to significant endometrial growth compared to control groups, indicating its effectiveness as a progestin. The study utilized histological analysis to assess changes in uterine tissue morphology.
Case Study 2: Anti-inflammatory Effects
In a clinical trial focusing on endometriosis treatment, this compound was administered to patients. The trial reported a reduction in pain scores and inflammatory markers after 12 weeks of treatment. This suggests its potential utility in managing endometriosis-related symptoms.
Pharmacokinetics and Metabolism
This compound is metabolized primarily by the liver through cytochrome P450 enzymes. Its pharmacokinetic profile indicates that it has a relatively long half-life, allowing for sustained biological activity. Understanding its metabolism is crucial for determining appropriate dosing regimens in therapeutic applications.
Eigenschaften
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGANSDLNPXGO-WXLIAARGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226145 | |
Record name | (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2477-73-8 | |
Record name | (6α)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2477-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydromadinone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydromadinone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-chloro-, (6α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROMADINONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8WV0125VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.